4,5-Dimethyl-1,3-oxazol-2(3h)-one

CAS No.: 59167-68-9

Cat. No.: VC2413117

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59167-68-9 |

|---|---|

| Molecular Formula | C5H7NO2 |

| Molecular Weight | 113.11 g/mol |

| IUPAC Name | 4,5-dimethyl-3H-1,3-oxazol-2-one |

| Standard InChI | InChI=1S/C5H7NO2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) |

| Standard InChI Key | XFHVEEHRWSWVGA-UHFFFAOYSA-N |

| SMILES | CC1=C(OC(=O)N1)C |

| Canonical SMILES | CC1=C(OC(=O)N1)C |

Introduction

Chemical Structure and Properties

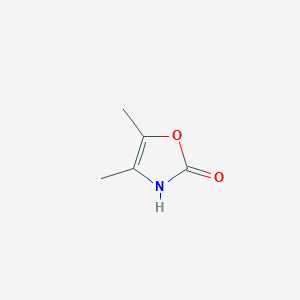

4,5-dimethyl-1,3-oxazol-2(3H)-one, with the molecular formula C₅H₇NO₂, is characterized by a five-membered ring containing both nitrogen and oxygen atoms, which is typical of oxazolones. The structure features methyl groups at positions 4 and 5, with a carbonyl group at position 2, creating a cyclic carbamate (oxazolone) structure.

Physical Properties

The compound exhibits several distinct physical properties that define its behavior in various environments and applications. These properties are summarized in Table 1.

| Property | Value |

|---|---|

| CAS Number | 59167-68-9 |

| Molecular Formula | C₅H₇NO₂ |

| Molecular Weight | 113.11500 g/mol |

| Density | 1.113 g/cm³ |

| Boiling Point | 247.7°C at 760 mmHg |

| Flash Point | 103.6°C |

| Exact Mass | 113.04800 |

| PSA (Polar Surface Area) | 46.00000 |

| LogP | 0.58470 |

| Index of Refraction | 1.462 |

This compound demonstrates moderate polarity, as indicated by its PSA value of 46.00000, and slight lipophilicity with a LogP value of 0.58470. These properties influence its solubility characteristics and potential interactions with biological systems. The relatively high boiling point of 247.7°C suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the carbonyl and NH groups .

Chemical Reactivity

The reactivity of 4,5-dimethyl-1,3-oxazol-2(3H)-one is primarily determined by its oxazolone structure. Oxazolones generally exhibit reactivity at multiple sites:

-

The NH group can participate in hydrogen bonding and can be deprotonated under basic conditions

-

The carbonyl group is susceptible to nucleophilic attack

-

The ring structure can undergo various transformations including ring-opening reactions

This multi-site reactivity makes 4,5-dimethyl-1,3-oxazol-2(3H)-one a versatile building block in synthetic organic chemistry.

Synthesis Methods

The synthesis of 4,5-dimethyl-1,3-oxazol-2(3H)-one can be accomplished through several methods, drawing parallels from related oxazolone compounds.

Cyclization Approaches

Similar to related compounds such as 3-acetyl-4,5-dimethyl-1,3-oxazol-2(3H)-one, the synthesis typically involves cyclization reactions. A common approach includes the cyclization of appropriately substituted precursors under controlled conditions. For instance, the synthesis pathway might involve:

-

Preparation of a suitable precursor containing the necessary functional groups

-

Cyclization using dehydrating agents and catalysts

-

Purification steps, often including crystallization techniques

The specific cyclization conditions need to be carefully controlled to achieve high yields and purity of the final product.

Structural Relationships to Other Oxazole Derivatives

Oxazole derivatives form a diverse family of compounds with varying structures and properties. Understanding the relationship between 4,5-dimethyl-1,3-oxazol-2(3H)-one and other oxazole derivatives provides context for its unique characteristics.

Comparison with Related Compounds

Several compounds share structural similarities with 4,5-dimethyl-1,3-oxazol-2(3H)-one, including:

-

3-Acetyl-4,5-dimethyl-1,3-oxazol-2(3H)-one (CAS: 68235-28-9): This compound contains an additional acetyl group attached to the nitrogen, which significantly alters its reactivity patterns.

-

5-(4-Methoxyphenyl)-1,3-oxazol-2(3H)-one: While sharing the oxazolone core structure, this compound contains a methoxyphenyl substituent instead of methyl groups, which affects its solubility and reactivity profiles.

-

2,3-Dihydropyrido[2,3-d]oxazol-2-one: This fused ring system represents a more complex structural motif while maintaining the oxazolone functionality .

These structural relationships demonstrate the versatility of the oxazolone scaffold in creating diverse chemical entities with potentially different applications.

| Compound Type | Activity Against | Potency Range |

|---|---|---|

| 2,4-disubstituted oxazoles | E. coli, S. aureus, C. diphtheriae | Moderate to high |

| Oxazol-5-ones | Aspergillus niger, Candida albicans | Moderate to high |

The antimicrobial activity of these compounds often depends on specific structural features, including the nature and position of substituents .

Mechanism of Action

The biological activity of oxazole derivatives typically involves:

-

Interaction with specific biological targets such as enzymes or receptors

-

Modulation of cellular pathways through binding to active or allosteric sites on target proteins

-

Potential inhibition of critical metabolic processes in microorganisms

These mechanisms suggest potential applications for 4,5-dimethyl-1,3-oxazol-2(3H)-one in biological research, although specific studies would be needed to confirm its activity profile.

Applications and Research Directions

Synthetic Intermediates

One of the primary applications of 4,5-dimethyl-1,3-oxazol-2(3H)-one is as a synthetic intermediate in organic chemistry. Its reactive functional groups make it valuable for:

-

Building more complex heterocyclic structures

-

Creating libraries of compounds for pharmaceutical screening

-

Developing new synthetic methodologies

Industrial Applications

The physical properties of 4,5-dimethyl-1,3-oxazol-2(3H)-one, including its thermal stability (as indicated by its high boiling point), suggest potential applications in:

-

Specialty chemicals and fine chemical synthesis

-

Process chemistry where stable heterocyclic components are needed

-

Materials science applications requiring specific functional groups

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume